![molecular formula C19H25N3O B2509933 [3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone CAS No. 1205931-10-7](/img/structure/B2509933.png)
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone
カタログ番号 B2509933
CAS番号:
1205931-10-7
分子量: 311.429
InChIキー: LWPNIVAYEVGXKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone” is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria . It is an orally available, potent, and selective histamine H1 receptor antagonist that exhibits long drug-target residence time at H1 receptor .
Synthesis Analysis
The synthesis of this compound involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The amide substituent and the benzimidazol-2-one linker are also modulated . The benzimidazol-2-one moiety is replaced with urea-like substructures . The piperidine ring and benzimidazol-2-one are functionalized .Molecular Structure Analysis
The molecular structure of this compound has been characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H, and 13C NMR . The crystal belongs to orthorhombic, space group Pbcn .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . The amide substituent and the benzimidazol-2-one linker are also modulated . The benzimidazol-2-one moiety is replaced with urea-like substructures . The piperidine ring and benzimidazol-2-one are functionalized .Physical And Chemical Properties Analysis
The compound is characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H, and 13C NMR . The crystal (C37H33H5O, Mr = 563.68) belongs to orthorhombic, space group Pbcn with cell parameters a = 30.198 (2) Å, b = 12.5097 (11) Å, c = 15.6648 (13) Å, V = 5917.7 (8) Å3, Z = 8, Dc = 1.265 g/cm3, Cu Kα radiation, λ = 1.54180 Å, µ = 0.611 mm−1, F (000) = 2384, the final R = 0.0491 and wR = 0.1585 for 5698 observed reflections with I > 2 σ (I) .作用機序
Safety and Hazards
特性
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c23-19(14-7-2-1-3-8-14)22-12-6-9-15(13-22)18-20-16-10-4-5-11-17(16)21-18/h4-5,10-11,14-15H,1-3,6-9,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPNIVAYEVGXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された